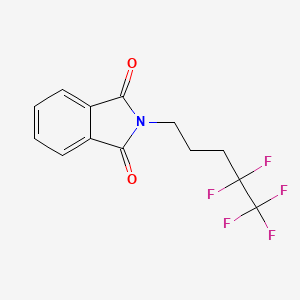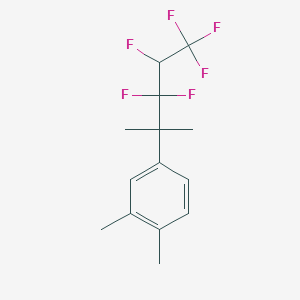
3-Trichloromethyl-2,5,6-trifluorotoluene, 97%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Trichloromethyl-2,5,6-trifluorotoluene (3-TCMT) is a trifluoromethylated aromatic compound with a wide range of applications in scientific research. It is a highly volatile and flammable compound, and is typically available in a 97% pure form. It is used as a reagent in organic synthesis, as a solvent, and as a catalyst in the production of pharmaceuticals, pesticides, and other industrial chemicals. 3-TCMT is also used in the production of perfumes, dyes, and other products.
科学研究应用
3-Trichloromethyl-2,5,6-trifluorotoluene, 97% is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the production of pharmaceuticals, pesticides, and other industrial chemicals. It is also used in the production of perfumes, dyes, and other products. 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% has been used in the synthesis of a wide range of organic compounds, including heterocyclic compounds, polymers, and other materials. It has also been used in the production of pharmaceuticals, pesticides, and other industrial chemicals.
作用机制
The mechanism of action of 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% is not fully understood. It is believed to react with other compounds through a variety of mechanisms, including electrophilic substitution, nucleophilic substitution, and radical addition. It is believed that the reaction of 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% with other compounds is dependent on the nature of the substrate, the reaction conditions, and the presence of other reagents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% are not fully understood. It is believed to be metabolized in the liver, and is thought to be excreted mainly in the urine. It is believed to have a low toxicity, and is not believed to be carcinogenic or mutagenic.
实验室实验的优点和局限性
The main advantage of using 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and use. However, it is a highly volatile and flammable compound, and must be handled with care. It is also important to ensure that the reaction conditions and other reagents used are suitable for the desired reaction.
未来方向
The potential future applications of 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% are numerous. It could be used in the synthesis of new organic compounds or polymers, or as a catalyst in the production of pharmaceuticals, pesticides, and other industrial chemicals. It could also be used in the production of perfumes, dyes, and other products. Additionally, further research into the biochemical and physiological effects of 3-Trichloromethyl-2,5,6-trifluorotoluene, 97% could lead to a better understanding of its safety and potential uses.
合成方法
3-Trichloromethyl-2,5,6-trifluorotoluene, 97% is typically synthesized via a Friedel-Crafts acylation reaction. In this reaction, an acyl chloride is reacted with an aromatic compound in the presence of an aluminum chloride catalyst. The reaction yields a trifluoromethylated aromatic compound. The reaction is usually conducted at low temperatures and in an inert atmosphere. The product can then be purified by distillation or chromatography.
属性
IUPAC Name |
1,2,4-trifluoro-3-methyl-5-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3/c1-3-6(13)4(8(9,10)11)2-5(12)7(3)14/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFXMHINQGUMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1F)F)C(Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














